Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride
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Overview
Description
Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of phenylalanine, an essential amino acid, and contains an iodine atom, which can be useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of (S)-3-amino-3-(3-iodophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium hydroxide.
Major Products Formed
Oxidation: Iodate derivatives.
Reduction: Deiodinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for radiolabeled compounds used in imaging.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biological molecules. Additionally, the amino and ester functional groups can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-3-amino-3-(4-iodophenyl)propanoate hydrochloride
- Methyl (S)-3-amino-3-(2-iodophenyl)propanoate hydrochloride
- Methyl (S)-3-amino-3-(3-bromophenyl)propanoate hydrochloride
Uniqueness
Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride is unique due to the position of the iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions. The specific placement of the iodine atom can affect the compound’s ability to participate in halogen bonding and its overall steric and electronic properties.
Properties
IUPAC Name |
methyl (3S)-3-amino-3-(3-iodophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOGUHZZNPBQDK-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)I)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)I)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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